molecular formula C22H20N6O3 B10914195 N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide CAS No. 1174833-74-9

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10914195
CAS No.: 1174833-74-9
M. Wt: 416.4 g/mol
InChI Key: VJHLQTCDPVMYEN-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a 4-methylphenylpropyl group and a 3-nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Substitution Reactions: The 4-methylphenylpropyl and 3-nitrophenyl groups are introduced through substitution reactions, often using reagents such as alkyl halides and nitro compounds.

    Final Assembly: The final step involves coupling the substituted triazolopyrimidine with a carboxamide group, typically using amide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazolopyrimidine core with nitrophenyl and methylphenylpropyl groups makes it a versatile compound for various applications.

Properties

CAS No.

1174833-74-9

Molecular Formula

C22H20N6O3

Molecular Weight

416.4 g/mol

IUPAC Name

N-[1-(4-methylphenyl)propyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H20N6O3/c1-3-18(15-9-7-14(2)8-10-15)25-21(29)20-12-19(26-22-23-13-24-27(20)22)16-5-4-6-17(11-16)28(30)31/h4-13,18H,3H2,1-2H3,(H,25,29)

InChI Key

VJHLQTCDPVMYEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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